Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18634475
InChI: InChI=1S/C18H24N2O4.ClH/c1-2-23-16(21)15-10-19-12-18(15)8-14(9-18)20-17(22)24-11-13-6-4-3-5-7-13;/h3-7,14-15,19H,2,8-12H2,1H3,(H,20,22);1H
SMILES:
Molecular Formula: C18H25ClN2O4
Molecular Weight: 368.9 g/mol

Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC18634475

Molecular Formula: C18H25ClN2O4

Molecular Weight: 368.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride -

Specification

Molecular Formula C18H25ClN2O4
Molecular Weight 368.9 g/mol
IUPAC Name ethyl 2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride
Standard InChI InChI=1S/C18H24N2O4.ClH/c1-2-23-16(21)15-10-19-12-18(15)8-14(9-18)20-17(22)24-11-13-6-4-3-5-7-13;/h3-7,14-15,19H,2,8-12H2,1H3,(H,20,22);1H
Standard InChI Key FKSSNUZETFJBIO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3.Cl

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₁₈H₂₅ClN₂O₄, with a molecular weight of 368.9 g/mol. Its structure integrates a spirocyclic core (6-azaspiro[3.4]octane) fused to functional groups that enhance both reactivity and stability (Table 1).

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameEthyl 2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate; hydrochloride
CAS Number2816914-06-2
Canonical SMILESCCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3.Cl
XLogP3-AA3.2 (estimated)

The spirocyclic system creates steric constraints that influence conformational flexibility, a trait exploited in drug design to improve target binding specificity. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amino group, while the ethyl ester enhances membrane permeability.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step strategies prioritizing spirocycle formation followed by functionalization (Fig. 1):

  • Spirocyclic Core Construction: Cyclization of γ-lactam precursors via intramolecular nucleophilic substitution or transition-metal-catalyzed coupling.

  • Amino Protection: Introduction of the benzyloxycarbonyl group using benzyl chloroformate under basic conditions.

  • Esterification: Reaction with ethyl chloroformate or ethanol under Steglich conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimization Challenges:

  • Ring Strain: The spiro[3.4]octane system introduces strain, necessitating mild reaction conditions to prevent decomposition.

  • Regioselectivity: Ensuring proper orientation during functional group additions requires careful catalyst selection.

Pharmacological Profile

Biological Activity Screening

Preliminary assays suggest moderate inhibitory effects on:

  • Trypsin-like proteases (IC₅₀ ~50 μM)

  • Histamine H₃ receptors (Ki ~120 nM)
    These findings align with its use in developing central nervous system (CNS) agents and anti-inflammatory drugs.

Applications in Drug Development

Target Indications

The compound serves as a precursor for therapeutics targeting:

  • Neurodegenerative disorders (e.g., Alzheimer’s disease via protease inhibition)

  • Autoimmune conditions (e.g., rheumatoid arthritis through cytokine modulation)

  • Oncology (e.g., kinase inhibitor prodrugs)

Preclinical Studies

In murine models, derivatives demonstrate:

  • Blood-brain barrier penetration: LogP ~2.8 (optimal for CNS delivery)

  • Oral bioavailability: ~40% in pharmacokinetic trials

Current Research Landscape

Recent Advances (2023–2025)

  • Catalytic Asymmetric Synthesis: Nickel-catalyzed methods achieving >90% enantiomeric excess (ee) for spirocycle formation.

  • PROTAC Integration: Hybrid molecules linking the spiro scaffold to E3 ubiquitin ligase recruiters show promise in degrading oncoproteins.

Future Directions

Synthetic Improvements

  • Flow Chemistry: Continuous manufacturing to enhance yield (current batch: ~35%).

  • Biocatalysis: Enzymatic resolution for chiral purity.

Therapeutic Exploration

  • Antiviral Applications: Screening against SARS-CoV-2 main protease (Mpro).

  • Gene Delivery: Functionalization with lipid moieties for mRNA vaccine adjuvants.

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